molecular formula C20H22N2O4 B2876449 N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide CAS No. 852132-13-9

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide

Cat. No. B2876449
CAS RN: 852132-13-9
M. Wt: 354.406
InChI Key: LXCYXIDKKVBYMP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPMP and is a derivative of the well-known drug, modafinil. MPMP has been found to possess several unique properties that make it a promising candidate for the treatment of various medical conditions.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Research has explored the synthesis and pharmacological evaluation of compounds related to N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide. A study by Lalinde et al. (1990) described the synthesis and analgesic activity of a series of compounds similar in structure, demonstrating potent analgesic potency and short duration of action. This research suggests potential uses in short surgical procedures where rapid recovery is required (Lalinde et al., 1990).

Novel Synthesis Approaches

  • A study by Beney et al. (1998) reported a new synthesis method for α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide and thiophenol. This research contributes to the understanding of how to synthesize complex structures related to this compound (Beney et al., 1998).

Chemoselective Acetylation

  • Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide. This research is pertinent as N-(2-hydroxyphenyl)acetamide is an intermediate for the natural synthesis of antimalarial drugs, showing the application of similar compounds in medicinal chemistry (Magadum & Yadav, 2018).

Pharmacological Characterization

  • Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, highlighting the significant potential for the treatment of depression and addiction disorders. This study is relevant due to its focus on compounds structurally related to this compound (Grimwood et al., 2011).

Antibacterial Activity

  • Zurenko et al. (1996) reported on the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. These compounds, sharing a related structure, demonstrated effectiveness against a variety of clinically important human pathogens (Zurenko et al., 1996).

properties

IUPAC Name

N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-18-11-6-5-10-17(18)22(15-21-13-7-12-19(21)23)20(24)14-26-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCYXIDKKVBYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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